molecular formula C21H21ClN6O5 B13936011 Acetamide, N-[5-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 61931-39-3

Acetamide, N-[5-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-

Cat. No.: B13936011
CAS No.: 61931-39-3
M. Wt: 472.9 g/mol
InChI Key: UYRHHMBFMQRBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

61931-39-3

Molecular Formula

C21H21ClN6O5

Molecular Weight

472.9 g/mol

IUPAC Name

2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl acetate

InChI

InChI=1S/C21H21ClN6O5/c1-14(29)24-21-13-16(27(9-3-8-23)10-11-33-15(2)30)4-7-20(21)26-25-19-6-5-17(28(31)32)12-18(19)22/h4-7,12-13H,3,9-11H2,1-2H3,(H,24,29)

InChI Key

UYRHHMBFMQRBGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The process begins with the nitration of a suitable aromatic compound to introduce the nitro group, followed by chlorination to add the chloro substituent. The acetamido group is then introduced through acetylation, and the diazenyl group is formed via a diazotization reaction. Finally, the cyanoethyl and aminoethyl groups are added through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal hydrides, potassium permanganate, and chromium trioxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the presence of the nitro and chloro substituents can enhance the compound’s ability to penetrate cellular membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a class of N-arylacetamides with azo and nitro functionalities. Key structural analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Group Comparison
Compound (CAS No.) Key Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų)
Target (28462-17-1) 2-Chloro-4-nitrophenyl azo; 2-(acetyloxy)ethyl/2-cyanoethyl amino C₂₁H₂₁ClN₆O₅ 472.9 3.0 153
79295-92-4 2-Chloro-4,6-dinitrophenyl azo; allyl/2-cyanoethyl amino; methoxy C₂₁H₂₀ClN₇O₆ 501.88 N/A N/A
68877-63-4 2-Bromo-4,6-dinitrophenyl azo; allyl/2-cyanoethyl amino; methoxy C₂₁H₂₀BrN₇O₆ 546.33 N/A N/A
86190-47-8 2-Chloro-4-nitrophenyl azo; (1-methylpropyl)amino C₁₇H₁₇ClN₆O₃ 388.81 N/A N/A
343794-19-4 2-Cyano-4-nitrophenyl azo; benzylamino C₂₂H₁₈N₆O₃ 414.42 N/A N/A
Key Observations:

Substituent Effects on Lipophilicity: The target compound’s XLogP3 (3.0) suggests moderate lipophilicity, comparable to simpler analogues like 86190-47-8, but lower than brominated derivatives (e.g., 68877-63-4) due to heavier halogens .

Electronic and Steric Influences: Bromo (68877-63-4) and chloro (target) substituents differ in electronegativity, affecting electron-withdrawing effects on the aryl ring and azo group stability . Bulky substituents (e.g., benzylamino in 343794-19-4) may hinder rotational freedom, impacting binding interactions in biological systems .

Biological Activity: While the target lacks direct bioactivity data, structurally related acetamides (e.g., 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives) exhibit anticancer activity, with IC₅₀ values as low as 1.8 µM (compound 7d, ) . The presence of cyanoethyl groups (target and 79295-92-4) may enhance reactivity in nucleophilic environments, relevant in prodrug design .

Key Observations:
  • Azo Group Stability : Nitro and halogen substituents (e.g., 2-chloro-4-nitrophenyl in the target) stabilize the azo linkage against reduction, critical for dye applications .
  • Solubility : Compounds with hydroxypropyl (71617-28-2) or acetyloxyethyl (target) groups exhibit higher TPSA, favoring aqueous solubility .

Biological Activity

Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is a complex organic compound with significant biological activity. Its unique structural features, including azo and cyanoethyl groups, contribute to its reactivity and potential applications in various fields, particularly in pharmaceuticals and dye manufacturing.

Chemical Structure and Properties

  • Chemical Formula : C23H24BrN5O5S
  • Molecular Weight : 562.4 g/mol
  • Appearance : Colorless solid with a characteristic odor.
  • Solubility : Highly soluble in water, chloroform, and glycerol; slightly soluble in ether.

The compound is classified as a primary amide due to the presence of a single amine group attached to the carbonyl carbon. Its complex structure enhances its reactivity compared to simpler amides, making it a subject of interest in biological research.

Biological Activity

Acetamide exhibits various biological activities, including:

  • Cellular Interaction : Studies suggest that acetamide may influence metabolic pathways by interacting with biological molecules. This interaction can lead to the formation of new compounds with potential pharmaceutical applications.
  • Toxicity Profile : While acetamide has beneficial properties, it also exhibits mild toxicity at high doses, which can lead to irritation of mucous membranes and skin.

The mechanism of action involves acetamide's interaction with specific molecular targets such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating enzyme activity. The presence of nitro and chloro substituents enhances its ability to penetrate cellular membranes, allowing it to interact with intracellular targets effectively .

Research Findings

Recent studies have focused on the synthesis and biological implications of acetamide:

  • Synthesis Methods :
    • Multiple synthetic routes exist for producing acetamide, including diazotization followed by coupling reactions.
    • Industrial production often utilizes continuous flow reactors to ensure quality and yield consistency.
  • Case Studies :
    • Research indicates that acetamide can react with various chemical classes, leading to the formation of new compounds that may be useful in dye manufacturing and other industrial applications.
    • Interaction studies have shown potential effects on cellular processes, although specific mechanisms remain under investigation.

Comparative Analysis

Property/ActivityAcetamideSimilar Compounds
SolubilityHigh in water and chloroformVaries (some are less soluble)
ToxicityMild at high dosesVaries (some may be more toxic)
Biological InteractionInfluences metabolic pathwaysSimilar interactions noted
Industrial UseDyes, pharmaceuticalsVaries (some are used in agriculture)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.